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molecular formula C10H13NO B3301366 5-(2-Pyridyl)pentan-2-one CAS No. 90874-87-6

5-(2-Pyridyl)pentan-2-one

Cat. No. B3301366
M. Wt: 163.22 g/mol
InChI Key: JNAQSIAPRPFYPX-UHFFFAOYSA-N
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Patent
US06534489B1

Procedure details

According to reference F. Noel, Albertson J. Am. Chem. Soc. 1950, 72, 2594-99, a reaction mixture comprising 50 g of acetyl acetone, 1.5 g of sodium and 108 g of 2-vinylpyridine is refluxed for 7 hours. The produced may be distilled as a yellow oil at 1.5. 102 Pa (1.1 Torr) (b.p.: 90-127° C.). Fractional distillation of this oil yields 11.9 g of 5-(2-pyridyl)-2-pentanone (4a) with a boiling point of 88-105° C. and 1.3·102 Pa (1.0 Torr).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5](=O)[CH3:6])(=[O:3])[CH3:2].[Na].C([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1)=C>>[N:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[CH2:6][CH2:5][CH2:4][C:1](=[O:3])[CH3:2] |^1:7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
1.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
108 g
Type
reactant
Smiles
C(=C)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The produced may
DISTILLATION
Type
DISTILLATION
Details
be distilled as a yellow oil at 1.5
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of this oil

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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